2-[Methyl-(4-nitro-benzyl)-amino]-ethanol
CAS No.: 83619-74-3
Cat. No.: VC8298222
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
![2-[Methyl-(4-nitro-benzyl)-amino]-ethanol - 83619-74-3](/images/structure/VC8298222.png)
Specification
CAS No. | 83619-74-3 |
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Molecular Formula | C10H14N2O3 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 2-[methyl-[(4-nitrophenyl)methyl]amino]ethanol |
Standard InChI | InChI=1S/C10H14N2O3/c1-11(6-7-13)8-9-2-4-10(5-3-9)12(14)15/h2-5,13H,6-8H2,1H3 |
Standard InChI Key | WHPGFIPBWHDGGE-UHFFFAOYSA-N |
SMILES | CN(CCO)CC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CN(CCO)CC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular formula of 2-[methyl-(4-nitro-benzyl)-amino]-ethanol is C₁₀H₁₃N₃O₃, distinguishing it from its isopropyl analogue (C₁₂H₁₈N₂O₃). The core structure comprises:
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A 4-nitrobenzyl group (C₆H₄NO₂) attached to a methylaminoethanol moiety.
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A secondary amine linking the benzyl group to the ethanol chain.
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A nitro group at the para position of the benzene ring, conferring electron-withdrawing effects .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₀H₁₃N₃O₃ |
Molecular Weight | 223.23 g/mol |
IUPAC Name | 2-[(4-nitrophenyl)methyl-methylamino]ethanol |
SMILES | CN(CCO)Cc1ccc(cc1)N+[O-] |
Canonical SMILES | CN(CCO)Cc1ccc(cc1)N+[O-] |
The nitro group’s resonance effects stabilize the aromatic ring while increasing the acidity of adjacent protons, a feature observable in analogous nitroaromatics .
Synthetic Pathways and Methodological Considerations
Proposed Synthesis Route
While no direct synthesis of 2-[methyl-(4-nitro-benzyl)-amino]-ethanol is documented, the following pathway is inferred from methods used for structurally related compounds :
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Nitrobenzyl Bromide Formation:
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Nitration of toluene derivative to yield 4-nitrotoluene, followed by bromination at the benzyl position.
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Alkylation of Methylamine:
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Reaction of 4-nitrobenzyl bromide with methylamine to form N-methyl-(4-nitrobenzyl)amine.
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Ethylene Oxide Quenching:
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Treatment with ethylene oxide under basic conditions to introduce the ethanol moiety, yielding the final product.
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Critical challenges include controlling regioselectivity during nitration and minimizing oxidation of the secondary amine during the ethylene oxide step .
Table 2: Comparative Reaction Conditions for Analogues
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro group’s polarity and hydrogen-bonding capacity of the ethanol moiety.
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Stability: Susceptible to photodegradation under UV light, as observed in nitroaromatics . Storage under inert atmosphere and low temperatures is recommended.
Acidity/Basicity
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The ethanol hydroxyl group exhibits a pKa ≈ 14–15 (similar to aliphatic alcohols) .
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The secondary amine’s pKa is estimated at 9.5–10.5, comparable to N-methylbenzylamine derivatives .
Research Gaps and Future Directions
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Synthetic Optimization: Systematic studies on reaction solvents, catalysts, and purification methods are needed to improve yields.
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Spectroscopic Characterization: Full NMR (¹H, ¹³C) and mass spectral data remain unreported.
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Biological Screening: In vitro assays for antimicrobial or anticancer activity could validate hypothesized applications.
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